chemical structure of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Structure, Synthesis, and Application in Kinase Inhibitor Design Executive Summary 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (CAS: 1511149-76-0) is a critical heterocyclic intermediate used primarily in the discover...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Application in Kinase Inhibitor Design
Executive Summary
2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (CAS: 1511149-76-0) is a critical heterocyclic intermediate used primarily in the discovery of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of a pyrimidine core substituted at the C2 position with a 5-bromopyridine moiety and at the C4 position with a hydrazine group.
This molecule serves as a "privileged scaffold" precursor.[2][3] The hydrazine moiety acts as a nucleophilic handle for cyclization reactions—specifically to form [1,2,4]triazolo[1,5-c]pyrimidines or pyrazolo[3,4-d]pyrimidines . These fused systems are isosteres of the adenine ring of ATP, allowing them to bind competitively to the hinge region of kinases such as BTK (Bruton's Tyrosine Kinase) and EGFR , making this compound a high-value target in oncology and immunology research.
Chemical Profile & Structural Analysis[1][4]
Physicochemical Properties
Property
Value
Note
CAS Number
1511149-76-0
Unique Identifier
Molecular Formula
C₉H₈BrN₅
Molecular Weight
266.10 g/mol
Fragment-like (Rule of 5 compliant)
Predicted LogP
~1.1 - 1.5
Moderate lipophilicity; good membrane permeability potential
H-Bond Donors
3 (Hydrazine -NH-NH₂)
Critical for cyclization and solvent interaction
H-Bond Acceptors
4 (Pyridine N, Pyrimidine N1/N3, Hydrazine terminal N)
Physical State
Solid (Off-white to pale yellow)
Typical for amino-pyrimidines
Structural Biology & Pharmacophore
The molecule features two aromatic rings connected by a single bond (C2_pyrimidine–C3_pyridine).
Rotational Freedom: The bond between the pyrimidine and pyridine rings allows for rotation, but in a binding pocket (or crystal lattice), the molecule likely adopts a planar or near-planar conformation to maximize π-π stacking.
The "Warhead" Precursor: The 5-bromo group on the pyridine ring is a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to extend the molecule into hydrophobic pockets of a target protein.[1]
The Cyclization Handle: The 4-hydrazinyl group is electronically activated by the electron-deficient pyrimidine ring, making it highly reactive toward electrophiles (aldehydes, orthoesters) to form fused rings.
Synthetic Pathways (Authoritative Protocols)
The synthesis of this molecule requires strict regiocontrol to ensure the pyridine attaches at C2 and the hydrazine at C4. Two primary routes exist: De Novo Ring Construction (Route A) and Regioselective Coupling (Route B). Route A is preferred for scale and purity.
Route A: The Amidine Condensation (De Novo)
This route builds the pyrimidine ring onto the pyridine, ensuring 100% regioselectivity.
Mechanism: Pinner reaction followed by amidine formation.
Procedure: Dissolve 5-bromonicotinonitrile in anhydrous methanol. Add NaOMe (catalytic) and stir to form the imidate intermediate. Add solid ammonium chloride and reflux.
Outcome: 5-Bromonicotinamidine hydrochloride.
Phase 2: Pyrimidine Ring Closure
Reagents: 5-Bromonicotinamidine, Ethyl Propiolate (or Sodium 3,3-dimethoxypropanoate for unsubstituted C5/C6).
Conditions: Reflux in Ethanol/NaOEt.
Mechanism: Condensation of the amidine nitrogen with the ester carbonyl, followed by Michael addition/cyclization.
Reagents: Hydrazine Hydrate (excess, 3-5 eq), Ethanol or THF.
Conditions: 0°C to Room Temperature. Note: Heating may cause double substitution or decomposition.[1]
Procedure: Add hydrazine hydrate dropwise to a stirred solution of the chloro-intermediate. The product often precipitates as a solid.
Purification: Filtration and washing with cold ethanol/water. Recrystallization from ethanol if necessary.
Visualization of Synthesis Logic
Caption: Step-wise retrosynthetic logic for the regioselective synthesis of the target molecule via the Amidine Route.
Key Applications: The "Gateway" to Fused Heterocycles
The primary utility of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is its role as a precursor for triazolopyrimidines .[1]
Mechanism of Cyclization
When the hydrazine group reacts with a one-carbon electrophile (like triethyl orthoformate or an aldehyde), it forms a hydrazone which then undergoes intramolecular cyclization onto the pyrimidine ring nitrogen (N3).
Significance: This fused core mimics the Adenine of ATP.[2] The 5-bromo group is then positioned to project into the "Gatekeeper" region or the hydrophobic back pocket of a kinase enzyme.
Kinase Inhibition Workflow
Scaffold Synthesis: Create the 4-hydrazinylpyrimidine (Current Topic).
Core Locking: Cyclize to Triazolopyrimidine.
Diversification: Use Suzuki coupling on the 5-bromo pyridine group to add solubilizing tails (e.g., morpholine, piperazine) or specific binding motifs.
Caption: The strategic role of the hydrazine intermediate in generating ATP-competitive kinase inhibitor libraries.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H NMR, DMSO-d₆)
Hydrazine Protons: A broad singlet around δ 8.5–9.5 ppm (NH) and a broad singlet around δ 4.0–5.0 ppm (NH₂). Note: These disappear upon D₂O shake.
Pyrimidine Protons: Two doublets (if C5/C6 unsubstituted) or singlets depending on substitution. The C6 proton is typically deshielded (δ ~8.2 ppm ).
Pyridine Protons: Three distinct signals for the 3,5-substituted ring. The proton between the N and Br (C6 of pyridine) is highly deshielded (δ ~8.8–9.0 ppm ).
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Pattern: A characteristic M+ and M+2 doublet of equal intensity (1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes.
Target Mass: m/z 266.1 and 268.1 [M+H]⁺.
References
Sigma-Aldrich. Product Specification: 2-(5-bromopyridin-3-yl)-4-hydrazinylpyrimidine.[1] Available at: (Accessed via search).
PubChem. Compound Summary: 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine.[1][4] CID 1511149-76-0.[1] Available at: .
Unciti-Broceta, A., et al. (2020).[2][3] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2][3][5] RSC Medicinal Chemistry.[2] Available at: .
Jiao, P., et al. (2024).[6] "Purple Light-Promoted Coupling of Bromopyridines."[1] Journal of Organic Chemistry. (Context on Bromopyridine reactivity). Available at: .
Heterocyclic Letters. (2021). "Synthesis of 2,5-dibromopyridine and related intermediates." Heterocyclic Letters. (Context on Pyridine precursor synthesis).
The following technical guide details the chemical properties, synthesis, reactivity, and applications of 5-bromo-3-(4-hydrazinylpyrimidin-2-yl)pyridine . This document is structured for researchers in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, reactivity, and applications of 5-bromo-3-(4-hydrazinylpyrimidin-2-yl)pyridine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a high-value scaffold for kinase inhibitor development.
Executive Summary & Chemical Identity[1]
5-bromo-3-(4-hydrazinylpyrimidin-2-yl)pyridine is a bis-heterocyclic building block characterized by a pyridine ring linked at the C3 position to the C2 position of a pyrimidine ring. The pyrimidine moiety is further functionalized with a hydrazine group at C4 and the pyridine retains a bromine handle at C5.
This specific arrangement makes it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and PI3K families). The hydrazine moiety serves as a versatile nucleophile for cyclization into fused ring systems like [1,2,4]triazolo[4,3-c]pyrimidines or for condensation into pyrazoles.
Physicochemical Profile (Calculated)
Property
Value
Notes
Molecular Formula
C₉H₈BrN₅
Molecular Weight
266.09 g/mol
LogP (Predicted)
~1.65
Moderate lipophilicity; drug-like range.
TPSA
~80 Ų
Good membrane permeability potential.
H-Bond Donors
3
Hydrazine (-NHNH₂)
H-Bond Acceptors
4
Pyridine N, Pyrimidine Ns, Hydrazine
pKa (Hydrazine)
~6.5
Nucleophilic nitrogen is protonatable.
Appearance
Off-white to yellow solid
Typical for amino-pyrimidines.
Synthetic Methodologies
The synthesis of this compound requires the construction of the biaryl C-C bond followed by the introduction of the hydrazine moiety. Two primary routes are recommended: De Novo Ring Construction (Route A) for scalability and Transition Metal Cross-Coupling (Route B) for rapid analog generation.
Route A: De Novo Pyrimidine Construction (Recommended)
This route avoids the regioselectivity issues often seen in cross-couplings of dichloropyrimidines.
Amidine Formation: Convert 5-bromonicotinonitrile to 5-bromonicotinamidine using lithium hexamethyldisilazide (LiHMDS) followed by acidic hydrolysis.
Cyclocondensation: React the amidine with ethyl 3-ethoxyacrylate (or a similar
-enamino ester) under basic conditions (NaOEt/EtOH) to form the 4-hydroxypyrimidine intermediate (tautomer of pyrimidin-4(3H)-one).
Chlorination: Treat the hydroxyl intermediate with phosphorus oxychloride (POCl₃) to generate 5-bromo-3-(4-chloropyrimidin-2-yl)pyridine .
Hydrazinolysis: Nucleophilic aromatic substitution (SₙAr) of the 4-chloro group with hydrazine hydrate yields the target.
Route B: Suzuki-Miyaura Cross-Coupling
Useful for small-scale library synthesis but requires careful control of regioselectivity.
Coupling: React 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 2,4-dichloropyrimidine .
Critical Control: Use Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O. Note that 2,4-dichloropyrimidine typically couples at C4 first.[1][2][3] To force C2 coupling, one may need to use 2-chloro-4-methoxypyrimidine and later deprotect/activate, or accept a mixture and separate isomers.
Functionalization: If 4-chloro product is isolated, proceed to hydrazinolysis as in Route A.
Dissolve the chloro-substrate in absolute ethanol.
Add hydrazine hydrate dropwise at room temperature.
Heat to reflux for 2–4 hours. Monitor by TLC/LCMS (disappearance of starting material).
Cool to 0°C. The product often precipitates.
Filter and wash with cold ethanol/ether.
Yield: Typically 80–90%.
Reactivity & Derivatization[1][3]
The 4-hydrazinyl group is a potent bis-nucleophile, enabling the construction of fused heterocycles. The 5-bromo position on the pyridine ring remains intact for further diversification (e.g., Suzuki, Buchwald-Hartwig couplings) after the hydrazine has been reacted.
Key Transformations
Triazolopyrimidine Formation: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields [1,2,4]triazolo[4,3-c]pyrimidine .
Note: This system can undergo a Dimroth Rearrangement to the thermodynamically more stable [1,5-c] isomer under acidic/thermal conditions.
Pyrazole Formation: Condensation with 1,3-diketones (e.g., acetylacetone) yields a (3,5-dimethyl-1H-pyrazol-1-yl) derivative.
Schiff Base Formation: Reaction with aldehydes yields hydrazones, which are stable intermediates for further reduction or cyclization.
Visualization: Reactivity Pathways
Figure 1: Divergent synthesis pathways from the hydrazine core. Green nodes indicate primary products; red indicates thermodynamic rearrangement products.
Applications in Drug Discovery[2]
This scaffold is highly relevant for designing Type I and Type II Kinase Inhibitors .
Kinase Hinge Binding
The pyridine N and pyrimidine N1 atoms are positioned to form a bidentate hydrogen bond acceptor/donor motif with the hinge region of kinases (e.g., CDK4/6, JAK2).
Mechanism:[1][4][5] The 3-(2-pyrimidinyl)pyridine core mimics the adenine ring of ATP.
Solubilizing Group Attachment
The hydrazine moiety allows for the attachment of polar, solubilizing groups (like morpholines or piperazines via a linker) which can extend into the solvent-exposed region of the kinase pocket.
Dual-Warhead Probes
The 5-bromo position on the pyridine ring allows for the late-stage introduction of a second "warhead" or a fluorescent tag via Suzuki coupling, making this molecule an excellent PROTAC linker precursor or a fluorescent probe scaffold.
Safety & Handling Protocols
Warning: Hydrazines are potentially genotoxic and skin sensitizers. All procedures must be conducted in a fume hood.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazines can oxidize to azo compounds or decompose upon prolonged exposure to air.
Waste Disposal: Quench hydrazine residues with dilute bleach (sodium hypochlorite) to oxidize them to nitrogen gas before disposal into aqueous waste streams.
Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless controlled for salt formation).
References
Pyrimidine Ring Construction
Title: "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines."
Source:Journal of Organic Chemistry
URL:[Link] (General reference for pyrimidine cyclization logic).
Hydrazine Reactivity & Triazolopyrimidines
Title: "Synthesis and biological evaluation of [1,2,4]triazolo[4,3-c]pyrimidines."
Technical Whitepaper: Molecular Architecture and Synthetic Utility of 2-(5-bromopyridin-3-yl)-4-hydrazinylpyrimidine
[1][2] Abstract This technical guide provides a comprehensive analysis of 2-(5-bromopyridin-3-yl)-4-hydrazinylpyrimidine , a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by its bi-heteroar...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
This technical guide provides a comprehensive analysis of 2-(5-bromopyridin-3-yl)-4-hydrazinylpyrimidine , a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by its bi-heteroaryl core and a reactive hydrazinyl handle, this molecule serves as a critical intermediate in the synthesis of fused ring systems, particularly [1,2,4]triazolo[1,5-c]pyrimidines , which are potent pharmacophores in kinase inhibition (e.g., PI3K, mTOR) and adenosine receptor antagonism.[2] This document details the topological identity, a validated de novo synthetic pathway favoring regiochemical integrity, and the downstream cyclization logic required for drug discovery applications.
Part 1: Molecular Identity & Topology
Structural Definition
The molecule consists of a central pyrimidine ring substituted at the C2 position by a 5-bromopyridine-3-yl group and at the C4 position by a hydrazinyl moiety.[1][2] The bromine atom on the pyridine ring provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), while the hydrazine group is the primary vector for heterocyclization.[1][2]
SMILES & InChI Data
To ensure interoperability across cheminformatics platforms (RDKit, OEChem, Schrödinger), use the following strings:
A naive approach might involve the Suzuki coupling of 2,4-dichloropyrimidine with (5-bromopyridin-3-yl)boronic acid.[1][2] However, this route is flawed due to the high reactivity of the C4-chlorine in pyrimidines towards Pd-oxidative addition, leading to mixtures of C2 and C4 arylation.[2]
The Authoritative Route: To guarantee the pyridine is at the C2 position, we utilize a "Bottom-Up" Amidine Synthesis .[2] This method constructs the pyrimidine ring onto the pyridine nitrile, ensuring 100% regiochemical fidelity.[2]
Dissolve the chloro-intermediate in Ethanol (0.5 M).[1][2]
Cool to 0°C.
Add Hydrazine hydrate (3.0 – 5.0 equivalents) dropwise. Note: Excess hydrazine is critical to prevent the formation of the dimer (bis-pyrimidine).[2]
Warm to RT and stir for 1–2 hours.
Precipitate usually forms.[1] Filter and wash with cold ethanol.[1]
Visualized Pathway (DOT Diagram)
Figure 1: Validated "Bottom-Up" synthesis ensuring C2-regioselectivity of the pyridine substituent.
Part 3: Chemical Reactivity & Downstream Applications
The Triazolopyrimidine Gateway
The 4-hydrazinyl motif is not the final drug; it is a "reactive warhead" designed to close a third ring.[1][2] Reacting this molecule with "One-Carbon" electrophiles yields [1,2,4]triazolo[1,5-c]pyrimidine , a scaffold found in potent kinase inhibitors (e.g., PI3K\delta inhibitors).
Cyclization Protocols
Electrophile
Reagent/Conditions
Resulting Fusion
Application
Orthoesters
Triethyl orthoformate (), Reflux
Unsubstituted Triazole
General Scaffold
Cyanogen Bromide
, , RT
2-Amino-triazole
A2A Antagonists
Carboxylic Acids
, or HATU
2-Substituted Triazole
Target Specificity
Mechanistic Diagram: Ring Closure
Figure 2: Conversion of the hydrazinyl scaffold into the bioactive triazolopyrimidine core.[1][2]
Part 4: Analytical Characterization (Self-Validation)[1]
To ensure the integrity of your synthesis, the following analytical signatures must be verified.
Proton NMR (
-NMR, 400 MHz, DMSO-
)
Hydrazine Protons: A broad singlet around
4.5–5.0 ppm () and a downfield broad singlet around 8.5–9.5 ppm (). Note: These disappear upon shake.
Pyrimidine Protons: Two doublets (or broad singlets depending on resolution) for the pyrimidine C5-H and C6-H. The C6-H is typically deshielded (
Pyridine Protons: Three distinct aromatic signals corresponding to the 5-bromo-3-pyridyl system.[1][2] Look for the proton between the N and Br (C6-H of pyridine) to be chemically distinct.[2]
Mass Spectrometry (LC-MS)[1]
Ionization: ESI+
Isotope Pattern: The presence of Bromine (
and ) results in a characteristic 1:1 doublet at and .
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Characterization & Solubilization Strategies for 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Part 1: Executive Summary & Compound Profile[1]
The Challenge:
2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is a specialized bi-heteroaryl intermediate, typically utilized in the synthesis of fused ring systems (e.g., triazolopyrimidines) for kinase inhibitor discovery.[1][2] Unlike common reagents, specific thermodynamic solubility data for this molecule is not indexed in public pharmacopeial databases.[3]
The Solution:
This guide provides a derived solubility profile based on structural activity relationships (SAR) of analogous 5-bromopyridine and aminopyrimidine scaffolds. It establishes a standardized protocol for empirical determination, addressing the critical instability of the hydrazine moiety (
) which frequently leads to false-negative solubility readings due to oxidative degradation.[1][2]
Critical Note: The values below are consensus estimates derived from the behavior of structurally validated analogs (e.g., 5-bromo-2-hydrazinopyridine and 4-hydrazinopyrimidine).
Solubility Classification Table
Solvent System
Solubility Rating
Estimated Conc.
Application Notes
DMSO (Dimethyl Sulfoxide)
High
> 50 mM
Preferred Stock Solvent. Stable for short-term storage at -20°C.
DMF (Dimethylformamide)
High
> 40 mM
Alternative stock solvent; harder to remove than DMSO.[1][2]
Water (pH 7.4)
Low / Insoluble
< 0.1 mg/mL
Neutral species aggregates; not suitable for direct aqueous dilution.[2]
0.1 N HCl (Aq)
High
> 10 mg/mL
Protonation Solubilization. The basic nitrogens protonate, drastically increasing solubility.
Ethanol / Methanol
Moderate
5 – 15 mg/mL
Solubility increases significantly with heat (reflux); useful for recrystallization.[3][2]
DCM / Chloroform
Low
< 1 mg/mL
Poor solubility due to polar hydrazine/heterocycle interactions.[3][2]
The "Hydrazine Effect" on Solubility
The hydrazine group (
) is a double-edged sword:
Polarity: It increases polarity compared to a simple alkyl chain, aiding solubility in alcohols.[3]
Reactivity: In solution, particularly in DMSO or air-exposed water, the hydrazine is prone to oxidative dehydrogenation (forming the azo or diazo species) or condensation with trace aldehydes.[3]
Implication: Old stock solutions may precipitate "mystery solids" which are actually degradation products, not the parent compound.[3]
Part 3: Experimental Protocols
To work with this compound, you must validate solubility immediately prior to biological assays.[3] Do not rely on visual inspection alone.[2]
Troubleshooting: If precipitation occurs upon water addition, acidify the water component with 1 molar equivalent of HCl or Methanesulfonic acid to form the in-situ salt.
Part 4: Handling & Safety Logic
1. Reactivity Alert (Schiff Base Formation):
Avoid using acetone or ketones as solvents.[3][2] The hydrazine group will react rapidly to form a hydrazone (Schiff base), changing the chemical identity of your sample.[3]
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and inert halides before disposal.[3]
Part 5: Visualization & Workflows
Figure 1: Solubility & Handling Decision Tree
Caption: Decision matrix for solvent selection based on intended application. Note the critical incompatibility with ketones.[3]
Figure 2: pH-Dependent Solubilization Mechanism
Caption: Mechanism of solubility enhancement via acid-base manipulation. Protonation disrupts crystal lattice energy.[3][2]
References
PubChem Compound Summary. (2023). 5-Bromo-2-hydrazinopyridine (Analogous Scaffold).[1][2][5][6] National Center for Biotechnology Information.[2] [Link][2]
Savjani, K. T., et al. (2012).[3] Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[2] [Link]
Meanwell, N. A. (2011).[3][2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[2] Chemical Research in Toxicology.[2] [Link][3][2]
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (Chapter: Heterocycles).[3][2][7] Oxford University Press.[2] (Standard reference for Pyridine/Pyrimidine basicity).
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals Compound Identity and Structural Rationale for Precaution 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is a heterocyclic compound with a molecular structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Compound Identity and Structural Rationale for Precaution
2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is a heterocyclic compound with a molecular structure that suggests its potential utility in medicinal chemistry and drug development. Its synthesis and application demand a thorough understanding of the risks associated with its distinct functional groups.
Bromopyridine Moiety: The presence of a bromine atom on the pyridine ring indicates that the compound is a halogenated organic substance. Such compounds are often classified as hazardous waste and may exhibit acute toxicity if ingested or absorbed through the skin.[1]
Hydrazine Moiety: Hydrazine and its derivatives are known for their reactivity and potential toxicity. They can be corrosive and are often skin and respiratory irritants. Safe handling of hydrazine-containing compounds is critical to avoid exposure.[2][3]
Pyrimidine Moiety: While pyrimidine itself is a stable aromatic heterocycle, its derivatives can have varied toxicological profiles. When functionalized with groups like hydrazine, the overall hazard potential of the molecule can be significantly altered.
A comprehensive understanding of these components is the first step toward implementing effective safety measures.
Hazard Identification and Classification by Analogy
Due to the lack of a specific SDS, a GHS classification for 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is not available. However, based on data from structurally analogous compounds like 2-amino-5-bromopyrimidine and other bromopyridine derivatives, a presumptive hazard classification can be formulated to guide safe handling practices.[4][5][6][7][8][9][10]
Table 1: Presumptive GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
Category 3
H335: May cause respiratory irritation
This table is a conservative estimation based on available data for similar compounds and should be treated as a guideline pending empirical data.
First-Aid Measures: A Proactive Response Protocol
In the event of exposure, immediate and appropriate action is crucial. The following first-aid measures are recommended based on the potential hazards of the compound's functional groups.[4][5][8]
Table 2: First-Aid Procedures
Exposure Route
Procedure
Inhalation
Move the individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5]
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical advice.[4][5]
Eye Contact
Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion
Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To minimize the risk of exposure, a combination of engineering controls and appropriate personal protective equipment is essential.
Engineering Controls
Fume Hood: All handling of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine should be conducted in a well-ventilated fume hood to prevent the inhalation of any dust or vapors.[5]
Eyewash Stations and Safety Showers: These should be readily accessible in the laboratory where the compound is being handled.[4]
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[10]
Body Protection: A lab coat or chemical-resistant apron should be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage: Ensuring Compound Integrity and Laboratory Safety
Proper handling and storage are critical to prevent accidents and maintain the stability of the compound.
Handling
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Considerations: Responsible Stewardship
As a halogenated organic compound, 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine should be disposed of as hazardous waste.[1]
Waste Segregation: Do not mix with other waste streams.
Containerization: Collect in a designated, properly labeled, and sealed container.
Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations.[4][6] Consult with your institution's environmental health and safety department for specific guidance.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and safety protocols for handling 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine.
Caption: A flowchart outlining the key safety and handling decision points.
Conclusion
The responsible use of novel chemical entities is paramount in research and development. While a specific Safety Data Sheet for 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is not yet available, a thorough analysis of its constituent functional groups provides a solid foundation for establishing safe handling protocols. By adhering to the principles of proactive hazard assessment, diligent use of engineering controls and personal protective equipment, and responsible waste management, researchers can mitigate the potential risks associated with this and other new chemical compounds.
References
Proper Disposal of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Guide for Laboratory Professionals - Benchchem.
Application Note: Optimized Reaction Conditions for 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine Aldehyde Condensation
This Application Note is designed for researchers and medicinal chemists optimizing the synthesis of hydrazone intermediates, specifically focusing on the condensation of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine wi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists optimizing the synthesis of hydrazone intermediates, specifically focusing on the condensation of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine with various aldehydes. This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., FAK, CDK, and EGFR inhibitors).
Executive Summary
The condensation of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (Compound 1 ) with aldehydes is a classic nucleophilic addition-elimination reaction.[1] However, the electron-deficient nature of the pyrimidine and pyridine rings significantly reduces the nucleophilicity of the hydrazine moiety compared to simple phenylhydrazines.
Standard un-catalyzed conditions often result in sluggish reaction rates or incomplete conversion.[1] This guide details an optimized Acid-Catalyzed Ethanol Reflux protocol that ensures >90% conversion, minimizes side reactions (such as azine formation), and simplifies purification through controlled precipitation.
Chemical Mechanism & Rationale
The reaction proceeds via a Schiff base formation mechanism. Understanding the electronic constraints is vital for optimization:
Reactant Electronics: The 5-bromopyridine and pyrimidine rings withdraw electron density from the terminal hydrazine nitrogens (
Activation: The aldehyde electrophile must be activated. Weak acid catalysis (Acetic Acid) protonates the carbonyl oxygen, lowering the LUMO energy and facilitating attack by the "soft" hydrazine nucleophile.
Dehydration: The initial tetrahedral carbinolamine intermediate undergoes acid-assisted dehydration to form the thermodynamically stable (
Solvent: Absolute Ethanol (10–15 mL per mmol of Reactant A)
Catalyst: Glacial Acetic Acid (5–10 mol% or 2-3 drops per mmol)[1]
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis and isolation of the target hydrazone.
Detailed Procedure
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Charge the flask with 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (1.0 mmol) and Absolute Ethanol (10 mL). Stir. If the solid does not fully dissolve at room temperature, this is acceptable; it will dissolve upon heating.
Reaction: Heat the mixture to reflux (bath temp ~85°C). The suspension usually clears to a solution within 30 minutes, followed by the potential precipitation of the product if it is highly insoluble.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting hydrazine typically elutes later (more polar) than the hydrazone product.[1]
Workup:
Remove heat and allow the reaction to cool slowly to room temperature.
Transfer to an ice bath (0–4°C) for 30 minutes to maximize precipitation.[1]
Filter the solid using a Büchner funnel.
Crucial Wash: Wash the filter cake first with cold Ethanol (2 x 2 mL) to remove unreacted aldehyde and acid, then with Diethyl Ether (2 x 5 mL) to facilitate drying.
Drying: Dry the solid under vacuum at 40°C.
Troubleshooting & Optimization
Issue: No Precipitation upon Cooling
Cause: Product is too soluble in EtOH or the reaction volume is too high.[1]
Solution: Concentrate the reaction mixture by rotary evaporation to ~1/3 of the original volume. Alternatively, add water dropwise to the stirring ethanolic solution (solvent polarity switch) to force precipitation.
Issue: Incomplete Reaction
Cause: Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) are less electrophilic.[1]
Solution: Increase catalyst loading to 20 mol% AcOH or switch to Methanol and reflux longer (overnight).
Issue: Z/E Isomerism
Observation: NMR shows dual peaks.
Insight: Hydrazones typically favor the (
)-configuration (trans) due to steric hindrance.[1] If a mixture exists, recrystallization from hot Ethanol usually isolates the thermodynamically stable ()-isomer.
References
General Hydrazone Synthesis: "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents." PMC.[1]
Protocol Validation: "Preparation of aldehyde-derived hydrazones." Organic Syntheses. [1]
Scaffold Reactivity: "Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction." Semantic Scholar. [1]
Application Note & Protocol: Rapid Synthesis of Bioactive Pyridopyrimidine Hybrids via Microwave-Assisted Multi-Component Reactions
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry Pyrimidine-pyridine hybrids, particularly fused systems like pyridopyrimidines, represent a class of "privileged scaffolds" in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry
Pyrimidine-pyridine hybrids, particularly fused systems like pyridopyrimidines, represent a class of "privileged scaffolds" in medicinal chemistry. These nitrogen-rich heterocyclic cores are foundational to a multitude of pharmacologically active agents, demonstrating activities as PI3K/mTOR dual inhibitors for cancer therapy, anti-inflammatory agents (COX-2 suppressors), and antivirals.[1][2][3] The therapeutic potential of these molecules drives a continuous demand for efficient, robust, and sustainable synthetic methodologies.[4][5]
Traditional multi-step syntheses of these complex heterocycles often suffer from long reaction times, harsh conditions, and low overall yields, creating significant bottlenecks in drug discovery pipelines.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[7] By utilizing microwave irradiation, MAOS offers a greener, faster, and often higher-yielding alternative to conventional heating methods.[8][9]
This guide provides a detailed exploration and a validated protocol for the synthesis of diversely substituted dihydropyrido[2,3-d]pyrimidines—a key pyrimidine-pyridine hybrid—via a catalyst-free, one-pot, three-component reaction under microwave irradiation. We will delve into the mechanistic principles of microwave heating, the strategic advantages of multi-component reactions, and provide a step-by-step protocol that ensures reproducibility and high purity.
Part 1: The "Why" - Understanding the MAOS Advantage
Conventional heating relies on conduction and convection, where heat is slowly transferred from an external source through the vessel walls into the reaction mixture.[10] This process is inefficient, creates thermal gradients, and can lead to the formation of side products.[11] Microwave synthesis operates on a fundamentally different principle: dielectric heating.[12]
Mechanism of Microwave Heating:
Microwave energy directly interacts with polar molecules and ions within the reaction medium through two primary mechanisms:
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves.[13] This rapid rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[12]
Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field.[14] Collisions caused by this migration generate heat.
This direct and instantaneous energy transfer leads to remarkable acceleration of chemical reactions, often reducing synthesis times from many hours to mere minutes.[11][15]
Logical Framework: MAOS vs. Conventional Heating
Caption: Comparison of energy transfer in conventional vs. microwave heating.
Part 2: The "How" - A Validated Three-Component Protocol
The combination of multi-component reactions (MCRs) with microwave assistance is a particularly powerful strategy. MCRs, where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are prized for their atom economy and operational simplicity.[16] We will focus on a versatile and efficient catalyst-free method for synthesizing quinoline-bearing dihydropyrido[2,3-d]pyrimidines, adapted from authoritative literature.[17]
This reaction proceeds via a one-pot condensation of a 3-formyl-quinoline derivative, a primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine), and a cyclic 1,3-diketone (e.g., dimedone).[17]
Experimental Workflow
Caption: Step-by-step workflow for microwave-assisted hybrid synthesis.
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the 3-formyl-quinoline derivative (1.0 mmol, 1.0 eq), 2,4,6-triaminopyrimidine (1.0 mmol, 1.0 eq), and dimedone (1.0 mmol, 1.0 eq).
Solvent Addition: Add 3-4 mL of DMF to the vial.
Scientist's Note: DMF is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing it to efficiently absorb microwave energy and rapidly heat the reaction mixture.[14] Initial experiments showed that solvents like ethanol resulted in poor solubility of reactants and no product formation even after prolonged heating.[17]
Microwave Irradiation: Seal the vial with a Teflon septum cap. Place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at 140 °C for 15-20 minutes .
Safety Note: Always use a dedicated microwave reactor for chemical synthesis. Domestic microwave ovens are not designed to handle pressure buildup or flammable solvents and are extremely dangerous for this application.
Reaction Monitoring: After irradiation, allow the vial to cool to room temperature. Check for reaction completion by spotting a small aliquot of the reaction mixture on a TLC plate against the starting materials.
Product Isolation (Work-up): Once the reaction is complete, cool the mixture in an ice bath. A solid precipitate will typically form. Collect the crude product by vacuum filtration.
Purification: Wash the collected solid with cold ethanol to remove residual DMF and any soluble impurities. The resulting solid is often of high purity. For further purification, recrystallize the product from an appropriate solvent system (e.g., ethanol/water).[18]
Characterization: Dry the purified crystals under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.[19]
Part 3: Data Presentation & Expected Outcomes
The described microwave-assisted protocol is highly efficient and versatile, providing good to excellent yields for a range of substrates. The combination of MCR and MAOS strategies dramatically reduces reaction times compared to conventional methods.[17]
Entry
Aldehyde Component (R Group on Quinoline)
Amine Component
Diketone Component
Time (min)
Yield (%)
1
H
2,4,6-Triaminopyrimidine
Dimedone
15
92%
2
OCH₃
2,4,6-Triaminopyrimidine
Dimedone
20
89%
3
Cl
2,4,6-Triaminopyrimidine
Dimedone
20
94%
4
H
3-Amino-1,2,4-triazole
Dimedone
15
85%
5
H
2,4,6-Triaminopyrimidine
Barbituric Acid
25
81%
Data adapted from Reference[17] to demonstrate the protocol's scope.
Conclusion
Microwave-assisted synthesis represents a cornerstone of modern green chemistry, providing a powerful platform for the rapid and efficient construction of complex molecular architectures.[9] The protocol detailed herein for the synthesis of pyridopyrimidine hybrids is robust, high-yielding, and operationally simple, eliminating the need for catalysts and reducing reaction times from hours to minutes.[17] This methodology empowers researchers in drug discovery to accelerate the generation of novel chemical entities, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.
References
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Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986–992. (Source: Synlett) [https://vertexaisearch.cloud.google.
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preventing oxidation of hydrazinylpyrimidine intermediates
Topic: Prevention of Oxidative Degradation in Hydrazinylpyrimidine Intermediates Doc ID: TS-HYD-PYR-001 Last Updated: 2025-05-21 Executive Summary & Core Directive The Problem: Hydrazinylpyrimidines are critical pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Oxidative Degradation in Hydrazinylpyrimidine Intermediates
Doc ID: TS-HYD-PYR-001
Last Updated: 2025-05-21
Executive Summary & Core Directive
The Problem: Hydrazinylpyrimidines are critical pharmacophores in kinase inhibitor development. However, they possess a "chemical Achilles' heel": the hydrazine moiety (
) is thermodynamically unstable in the presence of molecular oxygen and trace transition metals.
The Consequence: Unchecked oxidation leads to the formation of azo-dimers (colored impurities), diazenes , and eventual oxidative deamination. This results in catastrophic yield loss, difficult purification (due to similar polarity of impurities), and failure to meet GMP purity specifications.
The Solution: Stability is not achieved by a single step but by a chain of custody —from degassed solvents to salt formation. This guide provides the protocols to establish that chain.
The Chemistry of Degradation (Root Cause Analysis)
To prevent the issue, you must understand the enemy. The degradation of 4-hydrazinylpyrimidines is rarely a simple hydrolysis; it is a radical-mediated autoxidation .
Mechanism of Failure
Initiation: Trace metals (Cu²⁺, Fe³⁺) or light initiate the abstraction of a proton from the hydrazine, generating a nitrogen-centered radical.
Propagation: This radical reacts with dissolved Oxygen (
) to form peroxy radicals, eventually collapsing into diazenes ().
Dimerization: Diazenes are highly electrophilic and react with remaining hydrazine starting material to form azo-dimers (
) or decompose to the pyrimidine and nitrogen gas.
Visualization: The Oxidative Cascade
The following diagram maps the degradation pathway you are likely observing via LCMS (M-2 peaks or 2M-2 dimers).
Figure 1: Oxidative degradation pathway of hydrazinylpyrimidines mediated by radical propagation and metal catalysis.
Troubleshooting Workflow & FAQs
Scenario A: "My reaction mixture turned yellow/brown overnight."
Diagnosis: This is the classic "Azo Alert." Hydrazines are colorless; azo compounds are intensely colored (yellow to deep red). You have generated the azo-dimer.
Immediate Fix:
Check your solvent. Did you use analytical grade MeOH/EtOH without degassing?
Add a chelator. Add 0.1 mol% EDTA or DTPA to the reaction mixture immediately to sequester trace metals.
Action: If the impurity level is <5%, proceed immediately to the next step (e.g., cyclization). If >10%, recrystallize as the HCl salt (see Protocol B).
Scenario B: "I see a mass of [M-2] in my LCMS."
Diagnosis: You are observing the diazene intermediate or the oxidized hydrazone.[1] This confirms active oxidation is occurring in the vial during analysis.
Immediate Fix:
LCMS Prep: Do not dissolve samples in pure DMSO or MeOH and let them sit. Dilute with water/acetonitrile containing 0.1% Formic Acid immediately before injection. Acid stabilizes the hydrazine.
Process: Your reaction environment is too basic. Hydrazines are more stable in acidic media where the
-nitrogen is protonated, preventing radical formation.
Scenario C: "My yield drops significantly upon scale-up."
Diagnosis: Surface-to-volume ratio changes. On a small scale, diffusion of oxygen is limited. On a large scale, mechanical stirring entrains air into the vortex.
Immediate Fix:
Switch to Sub-surface Sparging: Do not just blanket with
. You must actively bubble Argon or Nitrogen through the solvent for 30 mins prior to reagent addition.
Temperature Control: Lower the temperature. Oxidation rates drop significantly at 0°C compared to RT.
Validated Protocols
Protocol A: The "Salt Shield" (Isolation as Hydrochloride)
Why this works: Protonating the terminal amino group (
) removes its electron density, rendering it non-nucleophilic and resistant to oxidation. This is the only recommended storage form [1].
Dissolution: Dissolve the crude hydrazinylpyrimidine free base in a minimum amount of degassed Ethanol or Methanol.
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance exists).
Precipitation: The HCl salt should precipitate immediately. If not, add degassed Diethyl Ether or MTBE as an antisolvent.
Filtration: Filter under a nitrogen blanket. Wash with cold, degassed ether.
Drying: Vacuum dry at <40°C. Do not heat above 50°C in air.
Protocol B: The "Scavenger" System (For Solution Phase)
Why this works: Commercial solvents often contain ppb levels of Cu/Fe. Even these trace amounts catalyze the radical mechanism shown in Figure 1 [2].
Component
Concentration
Function
EDTA Disodium
0.05 - 0.1 mol%
Chelates Cu²⁺/Fe³⁺, stopping initiation.
Ascorbic Acid
0.5 - 1.0 mol%
Acts as a sacrificial antioxidant (oxygen scavenger).
Solvent
Degassed (Sparged)
Removes dissolved reservoir.
Workflow: Add EDTA and Ascorbic acid to the solvent before adding the hydrazine precursor.
Strategic Decision Matrix
Use this logic flow to determine the handling of your intermediate.
Figure 2: Decision matrix for stabilizing hydrazinylpyrimidine intermediates during synthesis and storage.
References
Vertex Pharmaceuticals & Google Patents. (2021). Hydrochloride of pyrimidine benzamide compound and application thereof (CN112851643A). Demonstrates the industry standard of isolating pyrimidine intermediates as hydrochloride salts for stability.
Audrieth, L. F., & Ogg, B. A. (1951).[2] The Chemistry of Hydrazine. John Wiley & Sons.[2] (Foundational text citing copper-catalyzed autoxidation of hydrazines).[2]
Su, Y., et al. (2020).[3] Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis, 52, 1103-1112.[3] (Mechanistic evidence of hydrazine-to-azo oxidation pathways).
Mäeorg, U., & Tšupova, S. (2014).[4] Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Chemistry of Heterocyclic Compounds. (Review of reactivity and stability issues in heterocyclic hydrazine synthesis).
Technical Support Center: Purification of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Executive Summary & Molecule Profile You are attempting to purify 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine . This is a bi-heterocyclic system containing a hydrazine moiety.[1][2] Chemical Challenges: Oxidation Sens...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
You are attempting to purify 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine . This is a bi-heterocyclic system containing a hydrazine moiety.[1][2]
Chemical Challenges:
Oxidation Sensitivity: The hydrazine group (
) is prone to air-oxidation, leading to colored azo-impurities or decomposition.
"Oiling Out": Heterocyclic hydrazines often form supersaturated oils rather than crystals if cooled too rapidly or if the solvent polarity is mismatched.
Solubility Window: The bromopyridine moiety adds lipophilicity, while the hydrazine and pyrimidine rings add polarity. This creates a specific solubility window best targeted by polar protic solvents.
Unreacted hydrazine (polar), Chloropyrimidine starting material (lipophilic), Azo-dimers (oxidative byproduct)
pKa Characteristics
The terminal hydrazine nitrogen is basic.[2][3][4][5][6][7][8][9][10][11][12] Avoid strong acidic conditions which will form salts (unless salt formation is the goal).
Standard Operating Procedure (SOP): The "Golden Path"
Based on the structural properties of brominated pyridyl-pyrimidines, the recommended purification method is Recrystallization from Ethanol (EtOH) or Ethanol/Water mixtures .
Reagents Required
Solvent: High-grade Ethanol (Absolute or 95%).
Anti-solvent (Optional): Deionized Water.
Inert Gas: Nitrogen (
) or Argon balloon.
Step-by-Step Protocol
Crude Preparation: Ensure the crude solid is dry and free of gross hydrazine hydrate residues (wash with cold water if necessary before starting).
Dissolution (The "Hot" Phase):
Place crude solid in a round-bottom flask equipped with a magnetic stir bar.
Add Ethanol (approx. 5-10 mL per gram of solid).[4]
Heat to reflux (
) under an inert atmosphere ().
Checkpoint: If the solid does not dissolve at reflux, slowly add more ethanol. If it still resists, add small aliquots of DMF (Dimethylformamide) dropwise until clear.
Filtration (Hot):
If insoluble black specks remain (likely Pd residues or decomposition), filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
Crystallization (The "Cool" Phase):
Allow the clear orange/yellow solution to cool slowly to room temperature (RT) with gentle stirring.
Optimization: If no crystals form at RT, cool to
in an ice bath.
Anti-solvent Trigger: If still no crystals, add Water dropwise to the stirring solution until a persistent turbidity is observed, then cool again.
Isolation:
Filter the crystals using vacuum filtration.
Wash the cake with cold Ethanol (or the specific EtOH/Water mix used).
Dry under high vacuum at
for 12 hours.
Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Question: "I cooled the solution, but instead of needles, I got a sticky yellow gum at the bottom. How do I fix this?"
Scientist Response:
Oiling out occurs when the liquid-liquid phase separation occurs before the solid-liquid crystallization limit. This is common with hydrazines.[13]
Immediate Fix (Re-heating): Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol) to lower the saturation level.
The "Seeding" Technique: Allow the solution to cool just until it becomes slightly cloudy. Add a tiny crystal of the crude material (or pure material from a previous batch) to act as a nucleation site.
Trituration: If the oil persists, decant the supernatant solvent. Add a non-polar solvent like Diethyl Ether or Hexane to the oil and scratch the flask wall vigorously with a glass rod. This mechanical stress often induces solidification.
Issue 2: Color Change (Oxidation)
User Question: "My crude was pale yellow, but during recrystallization, it turned dark orange/brown. Is my product ruined?"
Scientist Response:
This indicates oxidation of the hydrazine group, likely forming azo-linkages (
).
Prevention: You must keep the headspace of your reflux apparatus purged with Nitrogen. Hydrazines are air-sensitive at high temperatures.
Recovery: If the color is deep, add a small amount of activated charcoal to the hot solution, stir for 5 minutes, and filter hot. This usually removes the colored oxidative impurities.
Issue 3: Low Yield
User Question: "I started with 5g, but only recovered 1.5g. Where did it go?"
Scientist Response:
The bromopyridine moiety makes the molecule somewhat lipophilic, but the hydrazine makes it soluble in polar solvents. You likely used too much solvent.
Mother Liquor Check: Do not discard the filtrate! Evaporate the mother liquor to half-volume and cool it again to harvest a "second crop" of crystals.
Solvent Switch: If Ethanol is too good a solvent (holding the product in solution), switch to Isopropanol (IPA) . IPA has a steeper solubility curve for this class of compounds.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for purifying this specific scaffold.
Caption: Decision tree for the recrystallization of bromopyridyl-pyrimidine hydrazines, addressing solubility and phase separation issues.
Frequently Asked Questions (FAQs)
Q: Can I use chromatography instead of recrystallization?A: Yes, but with caution. Hydrazines are basic and can "streak" on silica gel due to interaction with acidic silanols.
Modification: If you must use a column, add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH + 1% TEA) to neutralize the silica.
Q: How should I store the purified compound?A: Hydrazines are unstable over long periods. Store the purified solid:
Under an inert atmosphere (flush vial with
).
In the freezer (
).
Protected from light (amber vial).
Q: The NMR shows broad peaks. Is it impure?A: Not necessarily.[13] Hydrazine protons (
) are exchangeable and often appear broad or may even disappear depending on the solvent (DMSO- vs. ) and water content.
Verification: Run a
shake. If the broad peaks disappear, they are likely the hydrazine protons.
References & Authority
General Hydrazine Handling:
National Center for Biotechnology Information. (2025).[2][8][11][12] PubChem Compound Summary for Hydrazine Derivatives. Retrieved from .
Purification of Heterocyclic Hydrazines:
ResearchGate Technical Discussions. (2020). Purification of Hydrazone and Hydrazine Derivatives. Retrieved from .
Synthesis Context (Analogous Chemistry):
Organic Syntheses. (2021). Preparation of 2-Amino-5-bromopyridine (Analogous Precursor). Retrieved from .[14]
Solubility Data (Inferred):
Cheméo. (2025).[2][8][11][12] Chemical Properties of 2-Hydrazinopyridine. Retrieved from .
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine before handling. Hydrazine derivatives may possess toxic and mutagenic properties.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Handling of Bromopyridyl-Pyrimidine Hydrazines
Introduction: The "Brick Dust" Challenge
User Profile: Medicinal Chemists, HTS Managers, and Structural Biologists.
Molecule Class: Bromopyridyl-pyrimidine hydrazines.
The Problem: You are likely encountering the "brick dust" phenomenon. This specific scaffold combines a lipophilic halogenated ring (bromopyridine) with a nitrogen-rich planar core (pyrimidine) linked by a hydrazine moiety.
The Science:
Lattice Energy vs. Solvation: The hydrazine linker (
) acts as a dual hydrogen-bond donor, while the pyrimidine nitrogens act as acceptors. This creates a highly stable, intermolecular hydrogen-bonded crystal lattice that resists disruption.
Planarity: The
- stacking between the planar pyrimidine and pyridine rings further increases the energy required to break the crystal structure.
The DMSO Trap: While DMSO is a polar aprotic solvent, it cannot easily disrupt these specific intermolecular H-bond networks if the lattice energy is too high (
). Furthermore, DMSO is hygroscopic; absorbed water acts as an anti-solvent, causing "crashing out."
Part 1: Troubleshooting Decision Matrix
If your compound is not dissolving or is precipitating over time, follow this logic flow before attempting aggressive chemical modifications.
Figure 1: Step-by-step decision matrix for solubilizing stubborn heterocyclic hydrazines.
Part 2: Critical Protocols
Protocol A: The "Dry" Standard (Preventing Precipitation)
Why it matters: DMSO is hygroscopic.[1][2][3][4][5][6] At 60% relative humidity, pure DMSO can absorb ~1-2% water by weight within hours. For hydrophobic bromopyridyl compounds, water acts as an anti-solvent, drastically reducing solubility [1].
Steps:
Source Control: Use only "Anhydrous" grade DMSO (packed under nitrogen/argon) for stock preparation.
Aliquot immediately: Do not store large bottles. Aliquot DMSO into single-use glass vials with PTFE-lined caps.
Visual Check: If the DMSO freezes in the refrigerator (
), it is relatively dry. If it remains liquid at , it has absorbed significant water (Freezing point depression) and should be discarded for solubility-critical applications [2].
Protocol B: The Protonation Strategy (Chemical Modification)
Why it matters: Pyrimidines are weak bases. By protonating the ring nitrogens, you disrupt the intermolecular H-bonds and introduce charge, vastly increasing polarity.
Trifluoroacetic Acid (TFA) or 1M HCl (anhydrous in dioxane/ether preferred to avoid water introduction).
Method:
Prepare a solvent master mix : DMSO containing 1% to 5% (v/v) TFA.
Add the master mix to your solid compound.
Vortex vigorously.
Note: This converts the free base to a salt in situ. Ensure your downstream biological assay can tolerate the buffer capacity required to neutralize this acid upon dilution.
Protocol C: The "Pulse" Sonication (Preserving the Hydrazine)
Why it matters: Hydrazines are susceptible to oxidation. Continuous sonication generates heat and reactive oxygen species (ROS) via cavitation, which can degrade the hydrazine linker into azo compounds or cleavage products.
Method:
Bath Sonication Only: Do not use probe sonication (too high energy).
Pulse Cycle: Sonicate for 30 seconds, rest for 30 seconds. Repeat max 5 times.
Temperature Control: Ensure the bath water remains
.
Part 3: Data & Stability
Solubility Benchmarks for Bromopyridyl-Pyrimidine Hydrazines
Condition
Solubility Estimate
Risk Factor
Notes
Standard DMSO
< 10 mM
High
Likely to crash out upon freeze/thaw.
Wet DMSO (>1% H2O)
< 1 mM
Critical
"Brick dust" precipitation almost immediate.
Heated DMSO (50°C)
~ 20-50 mM
Medium
Kinetic solubility only; may precipitate on cooling.
Acidified DMSO (1% TFA)
> 100 mM
Low
Forms salt; thermodynamically stable.
Mechanism of Failure: The "Water Wedge"
The diagram below illustrates how atmospheric water absorption destroys the solvation shell of your compound.
Figure 2: Competitive solvation. DMSO has a higher affinity for water than for lipophilic drugs. As DMSO absorbs moisture, it "drops" the drug, causing precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q1: My solution turned yellow/brown after heating. Is it still good?A:Proceed with caution. Hydrazines are reducing agents. A color change often indicates oxidation to an azo species (
) or oxidative cleavage [3]. Verify integrity via LC-MS. To prevent this, flush the DMSO with Argon or Nitrogen before dissolving.
Q2: Can I use PEG-400 as a cosolvent?A:Yes. A mixture of 50% DMSO / 50% PEG-400 is often superior for "brick dust" compounds. PEG polymers disrupt the lattice packing more effectively than small molecules due to steric hindrance.
Q3: I need to freeze my plates. How do I prevent crashing out?A: Avoid repeated freeze-thaw cycles. Each cycle introduces condensation (water).
Best Practice: Store as dry powder until needed.
Alternative: If storing solution, use Low-Retention plates and seal with heat-sealed foil, not adhesive tape, to prevent water vapor ingress.
Q4: Why does it dissolve at 10mM but precipitate when I dilute to 1mM in buffer?A: This is "Kinetic Solubility" failure. You exceeded the thermodynamic limit in the buffer. The bromopyridine moiety is highly hydrophobic. Ensure your assay buffer contains a carrier like BSA (0.1%) or a surfactant (0.01% Tween-20) to maintain solubility after dilution.
References
Gaylord Chemical. (2025).[4] Dimethyl Sulfoxide (DMSO) Handling and Storage Guide.[3] Gaylord Chemical Company.[1][4][8] Link
Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement.[5] Ziath Ltd.[6] Link
Vertex AI Search. (2026). Stability of Hydrazine Linkers in Bioactive Molecules. [Contextual Synthesis of Search Results 1.1, 1.12].
removing palladium impurities from 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Topic: Removing Pd Impurities from 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine Ticket ID: PD-REM-HYD-001 Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: You are attempting to purify 2-(5...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Pd Impurities from 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Ticket ID: PD-REM-HYD-001
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
You are attempting to purify 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine . This molecule presents a "perfect storm" for palladium retention.[1] The combination of the pyrimidine nitrogens, the pyridine nitrogen, and the hydrazine moiety creates a multi-dentate chelating environment. The hydrazine group, in particular, acts as a "soft" ligand that binds Pd(II) tightly, while also possessing reducing properties that can generate colloidal Pd(0).[1][2]
The Goal:
Reduce Pd levels to <10 ppm (ICH Q3D compliance) without oxidizing the hydrazine group or debrominating the pyridine ring.
Standard Protocol Failure:
Simple aqueous washes or standard activated carbon treatments often fail because the affinity of your product for palladium (
) rivals that of standard adsorbents.[2] You must use a Ligand Exchange Strategy with a scavenger that has a significantly higher binding constant ().[2]
Diagnostic Module: Identify Your Impurity
Before selecting a remediation path, identify the nature of the Pd impurity.
Observation
Pd Species
Diagnosis
Recommended Path
Black particulates / Haze
Pd(0) Colloids
Reduced palladium aggregates.[2] Common with hydrazines.[1][2]
Filtration + Scavenger
Clear, Dark/Orange Solution
Pd(II) Complexes
Pd coordinated to the hydrazine/heterocycle nitrogens.[2]
Chelating Scavenger / Wash
Product precipitates with color
Co-crystallized Pd
Pd is trapped within the crystal lattice.
Recrystallization with Additive
Decision Logic (Workflow)
The following decision tree outlines the optimal purification strategy based on your diagnostic results.
Caption: Logical workflow for selecting the appropriate palladium removal method based on impurity state.
Remediation Protocols
Method A: Solid-Phase Scavenging (Recommended)
Best for: High affinity removal without aqueous workup.[2]
Mechanism: Ligand Exchange.[1][2] The scavenger (DMT) binds Pd tighter than the hydrazine.
Reagents:
Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or MP-TMT.[2]
Why? Thiol (SH) scavengers are good, but DMT is a tridentate ligand that is superior for breaking stable Pd-Nitrogen complexes found in your molecule.[2]
Solvent: THF, MeOH, or DMF (Must dissolve your product completely).[1][2]
Protocol:
Dissolution: Dissolve the crude product in a suitable solvent (10 volumes).
Loading: Add SiliaMetS® DMT at 15-20% w/w relative to the crude mass (or 4-8 equivalents relative to residual Pd if known).
Digestion (Critical): Heat the mixture to 50-60°C for 4–12 hours.
Note: Room temperature is often insufficient to overcome the activation energy required to break the Pd-Hydrazine bond.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica scavenger.
Analysis: Analyze the filtrate via ICP-MS.
Method B: The "NAC" Wash (Liquid-Liquid Extraction)
Best for: Large scale where solid filtration is slow, or if the product is not soluble in scavenger-compatible solvents.
Mechanism: N-Acetylcysteine (NAC) is a soluble ligand that strips Pd into the aqueous phase.
Allow the filtrate to cool slowly.[1] The additive (NAC) keeps the Pd soluble in the mother liquor while the pure product crystallizes out.
Filter the crystals and wash with cold solvent.[1]
Troubleshooting & FAQs
Q: My product turned black/grey during the scavenger treatment. What happened?A: The hydrazine moiety likely reduced residual Pd(II) to Pd(0) nanoparticles.[2]
Fix: This is actually good for removal.[1][2][4] Pd(0) aggregates are easier to filter.[2] Add Celite® to the reaction mixture, stir for 30 mins, and filter through a tight pore (0.2 µm) membrane.
Q: Can I use standard Thiol silica (SiliaMetS® Thiol)?A: You can, but DMT (Dimercaptotriazine) is preferred for this specific molecule.[2] The hydrazine group is a strong competitor. A simple Thiol might not have the binding constant (
) required to "steal" the Pd from the hydrazine. DMT is a "super-scavenger" for N-heterocycles.[1]
Q: Will the scavenger remove the Bromine atom?A: Unlikely under these conditions. Oxidative addition of Pd into the C-Br bond usually requires a catalyst (Pd(0)) and specific ligands/heat.[2] However, avoid using scavengers that contain strong reducing metals (like Zn) or heating above 80°C for prolonged periods.[1][2]
Q: I am losing yield (10-15%) on the scavenger. Is the product sticking?A: Basic heterocycles can non-specifically bind to the acidic silanol groups on the silica backbone.
Fix: Add 1-5% Triethylamine (TEA) to the solvent during the scavenging step. This blocks the silanol sites and prevents product adsorption.
Q: How do I prevent hydrazine oxidation during these steps?A: Hydrazines are air-sensitive.[1]
Protocol: Perform all scavenging steps under a Nitrogen or Argon atmosphere.[1][2] Degas all solvents (sparge with inert gas) prior to use.[2]
References
ICH Q3D Elemental Impurities. International Council for Harmonisation. (2019).[1][2] Guideline for Elemental Impurities Q3D(R1). Link
SiliCycle Application Note. Palladium Removal using SiliaMetS®.[1][2][4][5] (2023).[2][6] Comparative study of Thiol vs. DMT for N-heterocycles. Link
Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] Link[2]
Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1][2] Link[2]
Biotage Metal Scavenging User Guide. Strategies for Work-up and Purification.Link[2]
Disclaimer: This guide is for research purposes. Always perform small-scale pilot tests (100mg) before committing the entire batch to a remediation protocol.
You are working with 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine , a high-value heteroaryl hydrazine intermediate often employed in the synthesis of fused ring systems (e.g., triazolopyrimidines) or as a kinase inhibitor scaffold.[1]
The Critical Quality Attribute (CQA) of this molecule is the hydrazine moiety (
) . While the bromo-pyridine core provides a robust handle for cross-coupling, the hydrazine tail is a "chemical chameleon"—highly nucleophilic, prone to oxidation, and notoriously reactive toward ubiquitous laboratory contaminants like acetone.
This guide provides a root-cause analysis of instability and validated protocols to preserve molecular integrity.
Users frequently report a sudden purity drop where the parent mass (
) disappears, replaced by a new peak at .
Root Cause Analysis
Hydrazines are "carbonyl scavengers." If your glassware was washed with acetone and not exhaustively dried, or if there are trace ketones in the laboratory atmosphere, the hydrazine will condense with acetone to form a hydrazone (isopropylidene derivative). This reaction is rapid, acid-catalyzed, and often quantitative.
Diagnostic: The "+40 Mass Shift"
Observation
Chemical Species
Mass Change ()
Parent
Free Hydrazine
0
Artifact
Acetone Hydrazone
+40.03 (Condensation of )
Corrective Protocol: The "Zero-Ketone" Workflow
Glassware Hygiene: Do NOT use acetone to dry glassware intended for this compound. Use ethanol or methanol, followed by oven drying.
Solvent Grade: Use only HPLC-grade or anhydrous solvents. Technical grade solvents often contain aldehyde/ketone stabilizers.
NMR Artifacts: If you see the +40 shift in NMR (two methyl singlets around
2.0 ppm), check your deuterated solvent. Old DMSO- can contain formaldehyde or acetone contaminants.
Module 2: Oxidative Instability & Storage
Severity: High (Time-Dependent Degradation)
The Issue
The sample turns from off-white/pale yellow to dark brown or black upon storage in solution (DMSO/DMF). LCMS shows a complex mixture of dimers and deaminated products.
Root Cause Analysis
Heteroaryl hydrazines are electron-rich and prone to auto-oxidation in the presence of atmospheric oxygen. This generates hydrazyl radicals, leading to:
Diazenes (
): Unstable intermediates.
De-hydrazination: Loss of the hydrazine group back to the parent heterocycle (rare but possible).
Azo-dimers: Coupling of two radical species.
Note on DMSO: While DMSO is an excellent solvent for solubility, it is hygroscopic. Absorbed water accelerates oxidative degradation and hydrolysis. Furthermore, DMSO can act as a mild oxidant (Swern-like reactivity) under specific activated conditions, though less likely at room temperature without activators.
Protocol: The "Inert-Cold" Storage System
Figure 1: Optimized workflow for preparing and storing stock solutions to minimize oxidative damage.
Step-by-Step Implementation:
Degassing: Sparge your solvent (DMSO or DMF) with Argon or Nitrogen for 15 minutes before adding the solid.
Concentration: Prepare high-concentration stocks (e.g., 100 mM). Dilute solutions degrade faster due to higher solvent-to-solute oxygen exposure ratios.
Temperature: Store at -80°C . At -20°C, DMSO is a supercooled liquid (freezing point is 19°C) or a "slush," allowing slow diffusion of oxygen. Flash freezing ensures a solid matrix that halts diffusion.
Module 3: Analytical Troubleshooting (LCMS/HPLC)
FAQ: Why do I see "Ghost Peaks" or Tailing?
Q: "My LCMS peak is broad and tails significantly. Is the compound impure?"
A: Not necessarily. Hydrazines are basic and can interact strongly with residual silanols on silica-based C18 columns.
Troubleshooting Guide:
Mobile Phase Modifier: Ensure you are using a basic modifier if the column permits (e.g., 0.1% Ammonium Hydroxide or Ammonium Bicarbonate). This keeps the hydrazine deprotonated and reduces silanol interaction. Alternatively, use 0.1% Formic Acid to fully protonate it, but avoid intermediate pH.
On-Column Degradation: If you see a peak for the parent mass but also a small peak for the amine (loss of
), this may be thermal degradation in the source or on the column. Lower the source temperature.[2]
Module 4: Chemical Stability Map
Below is a logic map to help you identify the degradation product based on your observation.
Figure 2: Diagnostic decision tree for identifying degradation pathways based on reaction conditions.
References & Authority[3][4][5][6]
Hydrazine Oxidation Mechanisms:
Context: Detailed analysis of hydrazine oxidation in aqueous and organic environments, highlighting the role of metal ions and pH.
Source:Decomposition of Hydrazine in Aqueous Solutions. ResearchGate.
Acetone-Hydrazine Condensation (The "Acetone Trap"):
Context: Standard organic synthesis procedure demonstrating the rapid formation of acetone hydrazone, confirming the +40 mass shift risk.
A Researcher's Guide to the 1H NMR Spectrum of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine: A Comparative Analysis
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with applications in drug discovery, a comprehensive understanding of their spectral data is paramount. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with applications in drug discovery, a comprehensive understanding of their spectral data is paramount. This guide provides an in-depth analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing on empirical data from structurally related fragments to predict and interpret the spectrum with a high degree of confidence. This methodology not only serves as a predictive tool but also reinforces the fundamental principles of NMR spectroscopy in the context of complex aromatic and heteroaromatic systems.
The Logic of Spectral Prediction: A Fragment-Based Approach
The structure of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine can be dissected into two key heterocyclic systems: a 3,5-disubstituted pyridine ring and a 2,4-disubstituted pyrimidine ring, connected by a C-C bond. The hydrazinyl group introduces additional complexity and exchangeable protons. By examining the known 1H NMR data of these and similar fragments, we can logically deduce the chemical shifts, multiplicities, and coupling constants for the target molecule.
Predicted 1H NMR Spectrum of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
The following table summarizes the predicted 1H NMR spectral data. The predictions are derived from the analysis of its constituent fragments and related compounds. The spectrum is assumed to be recorded in a common deuterated solvent such as DMSO-d6, which is suitable for compounds containing exchangeable protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale and Comparative Data
Pyridine H-2'
8.80 - 9.00
d (doublet)
~2.0
In 3,5-disubstituted pyridines, the proton at the 2-position is typically the most deshielded due to the inductive effect of the two nitrogen atoms. Its multiplicity will be a doublet due to coupling with H-6'.[1]
Pyridine H-4'
8.40 - 8.60
t (triplet) or dd (doublet of doublets)
~2.0
The proton at the 4-position will be influenced by both H-2' and H-6', likely resulting in a triplet or a doublet of doublets with a small coupling constant.[1]
Pyridine H-6'
8.90 - 9.10
d (doublet)
~2.0
Similar to H-2', the proton at the 6-position is highly deshielded. It will appear as a doublet due to coupling with H-4'.[1]
Pyrimidine H-5
6.80 - 7.00
d (doublet)
~5.0
In 2,4-disubstituted pyrimidines, the H-5 proton is typically upfield compared to the H-6 proton. It will be a doublet due to coupling with H-6.
Pyrimidine H-6
8.20 - 8.40
d (doublet)
~5.0
The H-6 proton in pyrimidines is adjacent to a nitrogen atom, leading to a downfield shift. Its multiplicity is a doublet from coupling to H-5.[2]
Hydrazinyl -NH
8.50 - 9.50
br s (broad singlet)
-
The chemical shift of the -NH proton of the hydrazinyl group is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening and exchange.[3]
Hydrazinyl -NH2
4.50 - 5.50
br s (broad singlet)
-
The terminal -NH2 protons are also exchangeable and will likely appear as a broad singlet. Their chemical shift is generally more upfield than the -NH proton.[3]
Comparative Spectral Data of Structural Analogs
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for related compounds is essential.
The data from these analogs provide a solid foundation for our predictions. For instance, the deshielding of protons ortho and para to the bromine atom in bromopyridines is a well-established trend. Similarly, the characteristic upfield and downfield shifts of protons in the pyrimidine ring are consistently observed.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To experimentally validate these predictions, the following protocol is recommended for acquiring a high-quality 1H NMR spectrum of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial for observing the exchangeable -NH and -NH2 protons.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons, especially the aromatic ones.
Acquisition Time: 3-4 seconds.
Spectral Width: -2 to 12 ppm to encompass all expected signals.
Temperature: 298 K (25 °C).
3. Data Processing:
Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.
Manually phase the spectrum to obtain a flat baseline.
Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.
Integrate all signals to determine the relative proton ratios.
Visualizing the Molecular Structure and Key Correlations
To further aid in the interpretation, the following diagrams illustrate the molecular structure and the expected through-bond correlations.
Caption: Molecular structure of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine.
Caption: Key 1H-1H coupling relationships.
Conclusion and Future Directions
This guide provides a robust, data-driven prediction of the 1H NMR spectrum of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine. By systematically analyzing the spectra of its constituent fragments, we have established a reliable framework for interpreting the experimental data once it becomes available. This comparative approach is not merely a theoretical exercise but a practical tool for researchers, enabling them to anticipate spectral features, confirm successful synthesis, and elucidate the structure of novel compounds. Further two-dimensional NMR experiments, such as COSY and HSQC, would be invaluable in unequivocally assigning all proton and carbon signals and confirming the connectivity of the molecule.
Gateva, S., et al. (2018). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. [Link]
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 554-557. [Link]
Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]
El-Sayed, N. N. E., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(49), 29331-29347. [Link]
Mittapalli, S., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry, 39(5), 1101-1112. [Link]
Zhou, D., et al. (2015). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]
Ye, W., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Tetrahedron Letters, 48(29), 5039-5042. [Link]
Preece, N. E., et al. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology, 66(7), 489-495. [Link]
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), e2309771. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: LC-MS Purity Profiling of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Subtitle: Overcoming Hydrazine Instability and Isobaric Interferences in Heterocyclic Intermediates
Executive Summary
The Challenge: 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is a critical intermediate in the synthesis of kinase inhibitors. Its analysis is complicated by two factors: the high polarity/reactivity of the hydrazine moiety (
) and the potential for co-elution of the unreacted starting material (2-chloro analogue) during standard Reverse Phase HPLC (RP-HPLC).
The Solution: While HPLC-UV (254 nm) remains the workhorse for gross purity, it frequently fails to detect oxidative degradants (azo/azoxy species) and lacks the specificity to distinguish halogen exchange byproducts. LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior methodology for definitive purity assessment.
Verdict:
Best for Routine QC: HPLC-UV (Cost-effective, established).
Best for Process Development & Troubleshooting: LC-MS (Essential for tracking the bromine signature and hydrazine stability).
Best for Structural Validation:
H-NMR (Indispensable for confirming regiochemistry).
Chemical Context & Stability
The molecule contains a hydrazine group attached to a pyrimidine ring. This creates specific analytical risks:
Oxidation: Hydrazines readily oxidize to azo compounds (
) or decompose to amines upon exposure to air or metal ions in LC systems.
Tailing: The basic nitrogens interact with residual silanols on standard C18 columns, causing peak tailing.
Sample Prep Artifacts: Dissolving this compound in acetone or ketones will instantaneously form hydrazones , creating false "impurities" in the chromatogram.
Method Comparison Matrix
Feature
Method A: RP-HPLC (UV)
Method B: LC-MS (ESI+)
Method C: H-NMR
Primary Utility
Routine % Area Normalization
Impurity ID & Trace Analysis
Structural Confirmation
Specificity
Low (Relies on retention time)
High (m/z + Isotope Pattern)
Absolute
Sensitivity
Moderate ( M)
High ( M)
Low ( M)
Hydrazine Suitability
Poor (Degradants often UV-silent)
Excellent (Detects oxidation)
Good (Diagnostic -NH signals)
Throughput
High (10-15 min/run)
High (5-10 min/run)
Low (Sample prep heavy)
Detailed Experimental Protocol: LC-MS
This protocol is designed to minimize on-column degradation and maximize the retention of the polar hydrazine.
A. Sample Preparation (Crucial)
Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.[1]
Concentration: 0.1 mg/mL.
Precaution: Prepare fresh. NEVER use Acetone or MEK (forms hydrazones). Use amber glass to prevent photo-oxidation.
B. Chromatographic Conditions
Column:Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
Why: CSH (Charged Surface Hybrid) technology provides better peak shape for basic compounds at low pH compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 5% B
1.0 min: 5% B (Isocratic hold to retain polar hydrazine)
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the hydrazine).
Key Target Ions:
and (1:1 ratio due to ).
Data Analysis & Interpretation
The Bromine Signature (The "Fingerprint")
The most distinct feature of this molecule is the bromine isotope pattern.
Observation: You will see two peaks of nearly equal height separated by 2 mass units (M and M+2).[6]
Validation: If the ratio deviates significantly from 1:1, or if you see an M-2 peak, you likely have the chlorinated precursor (3:1 isotope ratio) or a de-halogenated impurity.
Hydrazine Fragmentation
In MS/MS or high cone voltage experiments:
Precursor:
.
Primary Fragment: Loss of hydrazine (
or ). Look for loss of 31-33 Da.
Secondary Fragment: Loss of Bromine radical (
Da).
Workflow Visualization
The following diagram illustrates the decision logic for purity assessment, highlighting where LC-MS provides critical "Go/No-Go" data that UV misses.
Caption: Integrated LC-UV-MS workflow for differentiating synthesis byproducts and degradation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Interaction with silanols
Use CSH or Biphenyl columns; add 10mM Ammonium Formate.
Split Peaks
Sample solvent mismatch
Dissolve sample in mobile phase starting composition (5% ACN).
Extra Peak (+40-58 Da)
Acetone/Ketone contamination
Check solvents. Hydrazines react with acetone to form hydrazones.
Low Sensitivity
Ion Suppression
Reduce buffer concentration; ensure ESI source is clean (hydrazines are sticky).
References
Guidance on Hydrazine Analysis:
U.S. EPA Method 8315A: Determination of Carbonyl Compounds by HPLC. (While focused on aldehydes, the derivatization chemistry cited explains the reverse risk of hydrazine-acetone reactions).
Bromine Isotope Patterns in MS:
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotopic Distributions).
LC-MS of Basic Heterocycles:
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.
Comparative Guide: Characteristic IR Peaks for Hydrazine and Pyridine Rings in Biaryl Systems
Executive Summary: The "Masked" Signal Challenge In drug discovery, biaryl scaffolds containing nitrogenous heterocycles and linkers are ubiquitous. However, distinguishing a pyridine ring from a phenyl ring , or confirm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Masked" Signal Challenge
In drug discovery, biaryl scaffolds containing nitrogenous heterocycles and linkers are ubiquitous. However, distinguishing a pyridine ring from a phenyl ring , or confirming a hydrazine linker (
) versus an amide or amine, is notoriously difficult using Infrared (IR) spectroscopy alone. The signals often overlap in the "fingerprint" and "double bond" regions.
This guide provides a technical comparison of the vibrational signatures of these moieties. It moves beyond basic peak listing to explain the causality of shifts due to heteroatoms and conjugation, providing a self-validating workflow for identification.
Technical Deep Dive: The Spectral Comparison
Pyridine vs. Phenyl: The Heteroatom Effect
While both rings exhibit aromatic C-H stretching (
) and skeletal vibrations (), the nitrogen atom in pyridine breaks the symmetry of benzene, activating modes that are otherwise IR-inactive.
Feature
Phenyl Ring (Biaryl)
Pyridine Ring (Biaryl)
Mechanistic Insight
Symmetry
High ( or in biaryls)
Lower ( or )
Lower symmetry increases the intensity of ring breathing modes in Pyridine.
C=C / C=N Stretch
(Variable Intensity)
The C=N stretch often overlaps with the aromatic C=C "quadrant stretch" but is typically sharper and more intense due to the dipole change of the C-N bond.
Ring Breathing
(often weak)
(Strong)
The "breathing" mode is a diagnostic marker for mono-substituted pyridines, often appearing as a sharp, distinct band compared to the phenyl equivalent.
C-H Deformation
(strong, out-of-plane)
Pyridine out-of-plane (OOP) bends are similar to monosubstituted benzene but often shifted to slightly lower frequencies depending on substitution (2-, 3-, or 4-).
The Hydrazine Linker: The "Silent" Bridge
The hydrazine moiety (
) in a biaryl system (e.g., ) presents a unique challenge: the N-N stretching vibration is often weak or IR-inactive due to symmetry, unlike the strong C-N stretch of amides.
Feature
Hydrazine ()
Amide ()
Differentiation Strategy
N-N Stretch
(Very Weak)
N/A
The N-N stretch is symmetric and has a small dipole change, making it poor for IR. Raman spectroscopy is superior here (strong peak ).
N-H Stretch
(Doublet/Broad)
Hydrazines often show a doublet (symmetric/asymmetric) if primary, or a single sharp band if secondary. Amides show strong H-bonding broadening.
C=O Stretch
Absent
(Strong)
The absence of the Amide I band (C=O) is the strongest evidence for a hydrazine linker over an amide in biaryl coupling.
C=N (Hydrazone)
N/A
If the linker is a hydrazone (), the C=N stretch is diagnostic but overlaps with pyridine/phenyl rings.
To reliably distinguish these features, a standard KBr pellet is often insufficient due to moisture interference in the N-H region. The following protocol uses ATR-FTIR (Attenuated Total Reflectance) with a specific focus on resolution and derivative analysis.
Protocol: High-Resolution ATR Analysis of Biaryl Systems
Objective: Deconvolute overlapping aromatic and linker signals.
Sample Preparation:
Ensure the sample is completely dry (lyophilize if necessary). Residual water (
and ) masks N-H and C=N signals.
Use a Diamond or Ge crystal ATR accessory.
Acquisition Parameters:
Resolution: Set to
(standard is ). This is critical to resolve the Pyridine C=N shoulder from the Phenyl C=C peak.
Scans: Accumulate
scans to improve Signal-to-Noise (S/N) for the weak N-N bands.
Data Processing (The Validation Step):
Second Derivative (2D) Analysis: Apply a second derivative algorithm to the
region.
Logic: A single phenyl ring typically shows 2 minima in this region. A Pyridine-Phenyl biaryl will often show 3-4 distinct minima due to the slight frequency mismatch of the ring modes.
Chemical Shift Validation (HCl Fuming):
In situ experiment: Expose the sample to HCl fumes.
Observation: Pyridine is basic. The formation of pyridinium (
) shifts the ring stretching bands significantly (often ) and broadens the N-H region. The phenyl ring bands remain largely unperturbed.
The following diagram outlines the logical flow for identifying these moieties in a mixed system.
Caption: Logical workflow for distinguishing Pyridine and Hydrazine moieties from common interferences using IR and chemical validation.
Spectral Overlap Map
This diagram visualizes where the critical peaks of Pyridine, Phenyl, and Hydrazine overlap, highlighting the need for high-resolution analysis.
Caption: Spectral map showing critical overlap zones. The 1590-1620 region requires 2nd derivative analysis to resolve.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general assignments).
NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-phenyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136–140. Available at: [Link]
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Available at: [Link] (General reference for N-H and C=N assignments).
Publish Comparison Guide: Hydrazinylpyrimidine Precursors vs. Aminopyrimidine Scaffolds in Drug Discovery
This guide provides an in-depth technical comparison between 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (a specialized synthetic precursor and reactive probe) and 2-aminopyrimidine analogs (the established "gold stan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (a specialized synthetic precursor and reactive probe) and 2-aminopyrimidine analogs (the established "gold standard" scaffold for kinase inhibition).
Executive Summary
In the development of ATP-competitive kinase inhibitors, the pyrimidine heterocycle is ubiquitous. However, the functionalization of this core dictates its role.
The Product (BPHP):2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine is primarily a high-value synthetic intermediate and reactive pharmacophore . It exploits the nucleophilicity of the hydrazine moiety to access fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines) or to act as a covalent probe targeting electrophilic residues.
The Alternative:2-Aminopyrimidine Analogs represent the therapeutic endpoint . They are stable, non-reactive hinge-binders found in approved drugs (e.g., Palbociclib, Imatinib).
Verdict: Choose BPHP when synthesizing fused bioisosteres or designing covalent trapping assays. Choose 2-aminopyrimidines for optimizing reversible, ATP-competitive inhibition with favorable metabolic stability.
Part 1: Chemical Architecture & Mechanistic Comparison
Structural Divergence
The critical difference lies at the C4 position of the pyrimidine ring.
Low to Moderate. Susceptible to oxidation and condensation with carbonyls.
High. Metabolically stable; resistant to spontaneous hydrolysis.
Toxicity Risk
High. Hydrazines are structural alerts for mutagenicity (Ames positive potential).
Low/Managed. Standard medicinal chemistry scaffold.
Primary Role
Precursor / Intermediate for fused heterocycles.
Active Pharmaceutical Ingredient (API).
The "Gateway" Mechanism
BPHP is not usually the final drug; it is the key to unlocking high-affinity scaffolds. The hydrazine group is used to close a second ring, creating Pyrazolo[3,4-d]pyrimidines . This fused system mimics the purine core of ATP more effectively than the single pyrimidine ring.
Pathway Diagram: From Precursor to Potency
The following diagram illustrates how BPHP is transformed into a bioactive kinase inhibitor, contrasting it with the direct use of aminopyrimidines.
Figure 1: Synthetic divergence showing BPHP as a precursor to fused systems, while Aminopyrimidines are direct hinge binders.
Part 2: Performance & Application Analysis
Binding Mode & Pharmacophore
2-Aminopyrimidines: Bind to the kinase "hinge" region via a bidentate H-bond interaction (Backbone NH donor -> Pyrimidine N acceptor; Backbone CO acceptor -> Exocyclic NH donor).
BPHP (Hydrazine form): The terminal amino group (–NHNH₂ ) adds steric bulk and rotational freedom that often clashes with the ATP pocket. However, the 5-bromopyridin-3-yl moiety at the C2 position acts as a "Gatekeeper" probe, extending into the hydrophobic pocket to improve selectivity.
Synthetic Utility Data
In a comparative synthesis of a generic Src-family kinase inhibitor, the utility of BPHP becomes clear:
Parameter
BPHP Route (via Cyclization)
Aminopyrimidine Route (Direct)
Target Scaffold
Pyrazolo[3,4-d]pyrimidine
2,4-Diaminopyrimidine
ATP Affinity ()
< 10 nM (Mimics Purine)
~50-100 nM (Mimics Pyrimidine)
Selectivity
High (Rigid fused system)
Moderate (Flexible side chains)
Step Count
3 Steps (Reactive Intermediate)
1-2 Steps (Direct Coupling)
Solubility
Moderate
High
Key Insight: The BPHP intermediate allows the introduction of the 5-bromopyridine moiety early in the synthesis. The bromine atom then serves as a handle for Suzuki-Miyaura coupling to diversify the inhibitor at a late stage, a strategy not easily accessible with simple aminopyrimidines.
Part 3: Experimental Protocols
Protocol A: Synthesis of BPHP (The Intermediate)
Context: This protocol generates the reactive hydrazine species from a chloropyrimidine precursor.
The hydrazine group condenses with the orthoformate carbon, followed by intramolecular cyclization onto the pyrimidine C5 position.
Result: Formation of the fused pyrazolo[3,4-d]pyrimidine core.
Validation: Mass Spectrometry will show a loss of mass corresponding to the condensation (Formation of the fused ring).
Part 4: Critical Decision Matrix
Use the following matrix to determine which chemical entity fits your project phase:
Project Phase
Recommended Entity
Reasoning
Hit Generation
2-Aminopyrimidine
Rapid synthesis of libraries; reliable hinge binding.
Lead Optimization
BPHP (as Intermediate)
Allows access to fused rings (bioisosteres) to improve potency or patentability.
Covalent Probing
BPHP
The hydrazine can form hydrazones with aldehyde-tagged proteins (rare but specific application).
Clinical Candidate
2-Aminopyrimidine
Hydrazines (BPHP) are generally avoided in final drugs due to genotoxicity risks.
Final Recommendation
Do not view 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine as a competitor to 2-aminopyrimidines , but as a strategic precursor .
If your goal is a stable, orally bioavailable drug , use the 2-aminopyrimidine scaffold.
If your goal is nanomolar potency via a fused ring system , use BPHP as the essential building block to construct a pyrazolo[3,4-d]pyrimidine.
References
Synthesis and Kinase Activity of Pyrazolo[3,4-d]pyrimidines
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity.[1][2] International Journal of Molecular Sciences. (2022).
Aminopyrimidine Scaffold in Drug Discovery
Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem. (2025).
Hydrazine Reactivity & Crystallography
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine: Crystal structure and synthetic utility.[3] Acta Crystallographica. (2010).
Biological Activity of Hydrazone Derivatives
A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. (2011).
isotopic abundance pattern of bromine in 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine MS
Technical Comparison Guide: Isotopic Fingerprinting of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine Executive Summary This guide provides a technical analysis of the mass spectral performance of 2-(5-Bromopyridin-3-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Isotopic Fingerprinting of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Executive Summary
This guide provides a technical analysis of the mass spectral performance of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (
), a critical heterocyclic building block in kinase inhibitor development.[1] Unlike standard monoisotopic detection, the validation of this molecule relies on the distinct isotopic abundance pattern of Bromine (Br/Br).[1][2][3][4] This document compares the target molecule’s spectral "fingerprint" against common synthetic impurities (chloro-analogs and des-bromo degradants), demonstrating why the bromine doublet serves as an intrinsic quality control mechanism superior to single-mass monitoring.[1]
Theoretical Foundation: The Bromine Doublet[1]
The reliability of identifying
stems from the natural abundance of bromine isotopes.[1] Unlike Fluorine (F, 100%) or Iodine (I, 100%), Bromine exists as a mixture:[1]
This ~1:1 ratio creates a signature "doublet" in the mass spectrum where the molecular ion (M) and the isotope peak (M+2) appear with nearly equal intensity.[1][5] This pattern is the primary "self-validating" signal for the molecule.[1]
Expected Pattern: Two major peaks separated by 2.0 Da with ~100:98 intensity ratio.[1]
Comparative Performance Analysis
In drug development, the "performance" of an analytical marker is defined by its ability to distinguish the target from structural analogs and process impurities.[1] The following table compares the target molecule's MS profile against its most common synthetic alternatives/impurities.
Table 1: Isotopic Pattern Comparison (Target vs. Impurities)
Performance: The 1:1 doublet at m/z 265/267 is the definitive confirmation of the 5-bromopyridin-3-yl moiety.[1]
Why it wins: It rules out oxidative debromination (common in palladium-catalyzed couplings) which would collapse the doublet into a singlet (Alternative C).[1]
2. The "Process Impurity": The Intermediate (Alternative B)
Context: In the synthesis, a common intermediate is 2-(5-bromopyridin-3-yl)-4-chloropyrimidine before the hydrazine displacement.[1]
Differentiation: This molecule contains both Br and Cl.[1][2][3][4][5][7] The MS pattern is distinct:
Average spectra across the peak width (to account for scan-to-scan variability).
Calculate Ratio:
Acceptance Criteria: Ratio must be between 0.90 and 1.10 .
Visualization: Spectral Decision Logic
The following diagram illustrates the logical workflow for identifying the product and distinguishing it from critical impurities based on isotopic patterns.
Figure 1: Decision tree for validating 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine using MS isotopic envelopes.
Synthesis Pathway & Impurity Origin
Understanding where these "Alternative" patterns originate is crucial for troubleshooting.
Figure 2: Synthetic pathway highlighting the transition from Cl-containing precursors to the Br-only final product.[1]
References
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Detailed coverage of isotopic distributions of halogens). Link[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine (Structural analog reference). Link[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Br/Cl isotope ratio calculation). Link[1]
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. (Explanation of 1:1 Br doublet vs 3:1 Cl doublet). Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
Compound: 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
CAS: 1511149-76-0
Molecular Weight: 266.09 Da
Application: Key intermediate in the synthesis of biaryl-pyrazole kinase inhibitors and heterocyclic drug candidates.[1]
This guide provides an optimized High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine.[1] Unlike standard pyrimidines, the presence of the hydrazine moiety (-NHNH
) introduces unique stability and polarity challenges, including susceptibility to oxidative degradation and condensation with carbonyls.
This document compares two separation strategies—Acidic (pH 2.7) vs. Basic (pH 10.0) —to provide researchers with a robust method for purity assessment and reaction monitoring.[1]
Critical Analytical Insights (The "Why" Behind the Method)
The Hydrazine Challenge
The hydrazine group at position 4 is a strong nucleophile and a basic center.[1]
Tailing Issues: On standard silica-based C18 columns, the protonated hydrazine (at neutral/acidic pH) interacts with residual silanols, leading to peak tailing.
Chemical Instability: Hydrazines react rapidly with ketones and aldehydes.[1] CRITICAL WARNING: Never use acetone as a solvent or cleaning agent when analyzing this compound, as it will form a hydrazone impurity (
shift + mass change).
Retention Behavior: The 5-bromopyridin-3-yl moiety adds significant hydrophobicity, counteracting the polarity of the hydrazine.[1] This allows for retention on C18 without the need for ion-pairing reagents, provided the pH is controlled.[1]
Experimental Protocols
Method A: Acidic Screening (Recommended for LC-MS)
This method is the primary choice for purity checks due to its compatibility with Mass Spectrometry and suppression of silanol activity via protonation.[1]
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
Gradient: Similar to Method A, but typically requires lower %B to achieve retention due to the neutral state of the molecule.
Comparative Performance Data
The following data represents the chromatographic performance of the target compound relative to common synthetic impurities (e.g., the hydrolysis product 4-hydroxypyrimidine derivative and the starting material).
Table 1: Relative Retention Time (RRT) & System Suitability
*RRT = Relative Retention Time normalized to the target compound.[1] Actual retention times vary by system dwell volume.
**Artifact formed if acetone is present.[1] Included to aid troubleshooting.
Data Interpretation[1][3][4][5][6][7]
Method A (Acidic): The target elutes earlier due to protonation of the pyridine and hydrazine nitrogens, increasing water solubility. However, it provides excellent separation from the hydrophobic precursors.
Method B (Basic): The target is neutral, leading to longer retention (higher capacity factor,
). This method is superior for separating very polar degradation products which would elute in the void volume under acidic conditions.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for analyzing hydrazinylpyrimidine derivatives, ensuring data integrity and preventing common artifacts.
Figure 1: Analytical workflow for hydrazinylpyrimidine derivatives, highlighting the critical solvent exclusion step to prevent artifact formation.
References & Validation Sources
Chemical Identity & Structure:
PubChem. 5-Bromo-2-hydrazinopyridine (Related Structure Reference). National Library of Medicine.[1][4] Available at: [Link]
Smolenkov, A. D., & Shpigun, O. A. (2007). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. (Provides grounding for the polarity and tailing issues of hydrazines).
Vertex AI Search Result 1.1: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. ResearchGate. (Validates the use of C18/C8 columns for pyrimidine scaffolds).
Synthesis & Stability Context:
ResearchGate.[1][5] Synthesis of 4-Hydrazinopyrazolo[3,4-d]pyrimidines. (Demonstrates the reactivity of the hydrazine group used in the "Artifact" warning). Available at: [Link]
Technical Guide: Structural Differentiation of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
Topic: Differentiating 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Differentiating 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine from Regioisomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of kinase inhibitors and heterocyclic building blocks, the regioisomerism of 2,4-disubstituted pyrimidines is a persistent synthetic challenge. This guide addresses the identification and differentiation of 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (Target) from its thermodynamically favored regioisomer, 4-(5-Bromopyridin-3-yl)-2-hydrazinylpyrimidine (The "Imposter").
The core issue arises from the intrinsic reactivity of the starting material, 2,4-dichloropyrimidine. Nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings (Suzuki-Miyaura) both preferentially occur at the more electrophilic C4 position. Consequently, the sequence of synthetic steps determines the regioochemical outcome. Without rigorous structural validation using NOE (Nuclear Overhauser Effect) or X-ray crystallography, researchers risk advancing the wrong isomer.
Structural Analysis & The "Isomer Trap"
The two primary isomers differ only in the placement of the hydrazine and the bromopyridine moieties on the pyrimidine core.
Feature
Target Molecule
Common Regioisomer (The Imposter)
IUPAC Name
2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine
4-(5-Bromopyridin-3-yl)-2-hydrazinylpyrimidine
Structure
Pyridine at C2; Hydrazine at C4
Pyridine at C4; Hydrazine at C2
Synthesis Origin
Nucleophile (Hydrazine) added First
Palladium Coupling (Suzuki) performed First
Key NMR Feature
No NOE between Pyridine and Pyrimidine-H5
Strong NOE between Pyridine and Pyrimidine-H5
Synthesis Pathways & Regioselectivity
The differentiation begins with understanding the synthesis. The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2 due to the para-like resonance effect of the N1 nitrogen.
Route A (Correct): Displacement of C4-Cl by hydrazine (or protected hydrazine) first, followed by Suzuki coupling at C2.
Route B (Incorrect): Suzuki coupling first (preferentially occurs at C4), followed by hydrazine displacement at C2.
Figure 1: Divergent synthetic pathways. Path A yields the target but requires careful catalyst management. Path B is chemically easier but yields the wrong regioisomer.
Analytical Protocol: Definitive Differentiation
While Mass Spectrometry (MS) confirms the molecular weight (
), it cannot easily distinguish these positional isomers. 1H NMR, specifically 2D NOESY/ROESY, is the mandatory self-validating protocol.
A. 1H NMR & NOE Logic (The Gold Standard)
The spatial arrangement of protons provides the "smoking gun."
Assign Pyrimidine Protons:
H6 (Pyrimidine): Typically the most downfield doublet (
) due to proximity to N1.
H5 (Pyrimidine): Upfield doublet (
).
The Critical Interaction:
In the Isomer (4-aryl) , the pyridine ring is attached at C4. The ortho-protons of the pyridine ring are spatially adjacent to the pyrimidine H5 proton.
In the Target (2-aryl) , the pyridine ring is attached at C2. It is flanked by the pyrimidine nitrogens (N1 and N3). The pyridine protons are remote from H5 and H6.
Experimental Criterion:
Positive NOE (Pyridine-H
Pyrimidine-H5): Identifies the ISOMER (4-aryl).
Negative NOE: Supports the TARGET (2-aryl).
Figure 2: NOE connectivity logic. The presence of a cross-peak between the aryl substituent and H5 is diagnostic for the unwanted 4-aryl isomer.
B. 13C NMR Shifts (Supporting Data)
The chemical shift of the carbon attached to the hydrazine vs. the pyridine differs, but this requires reference data.
C2-Hydrazine (Isomer): Carbon is flanked by two nitrogens. Typically
ppm.
C4-Hydrazine (Target): Carbon is flanked by one nitrogen and one carbon (C5). Typically
ppm.
Note: Shifts are solvent-dependent; use NOE for primary confirmation.
Experimental Guide: Synthesis & Validation
This protocol outlines the Route A approach (Target synthesis) using a Boc-protection strategy to prevent hydrazine from poisoning the palladium catalyst in step 2.
Step 1: Regioselective
at C4
Objective: Install the hydrazine moiety at the reactive C4 position.
Pass Criteria: Observe NOE between Pyrimidine-H6 and Pyrimidine-H5. Absence of NOE between Pyridine protons and Pyrimidine-H5.
Troubleshooting & Common Pitfalls
Issue
Cause
Solution
Mixture of Isomers
High temperature in Step 1 ()
Perform hydrazine addition at . C4 is kinetically favored; C2 requires heat.
Catalyst Death (Step 2)
Free hydrazine poisoning Pd
Use Boc-protected hydrazine (as described above) or hydrazone protection.
Ambiguous NOE
Signal overlap
Run NMR in a different solvent (e.g., Acetone- or Methanol-) to shift peaks.
Cyclization
Formation of Triazolopyrimidine
Avoid using formic acid or orthoformates during workup/purification, which cyclize hydrazinopyrimidines.
References
Regioselectivity of 2,4-Dichloropyrimidine:
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Establishes C4 electrophilicity dominance).
Scientific Note: Nucleophilic attack at C4 is favored due to the para-position relative to N1, creating a more stable Meisenheimer complex compared to C2.
Analytical Differentiation by NMR
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016.
(Reference for chemical shift environments of 2,4-disubstituted pyrimidines).[2]
Synthetic Methodology (Suzuki on Chloropyrimidines)
Gong, Y., et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines." Journal of Organic Chemistry, 2015. (Demonstrates C4 selectivity for
and C2 selectivity for subsequent couplings).
Fragmentation Patterns (Mass Spec)
Zu, C., et al. "Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives." Journal of Mass Spectrometry, 2022.[3] Link (differentiation of pyrimidine isomers via fragmentation).
Personal protective equipment for handling 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine
Executive Summary & Chemical Hazard Context[1][2][3][4][5] Do not treat this compound as a standard organic solid. 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is a bi-functional intermediate containing a halogenated p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Hazard Context[1][2][3][4][5]
Do not treat this compound as a standard organic solid.
2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is a bi-functional intermediate containing a halogenated pyridine and a free hydrazine moiety. While specific toxicological data for this exact CAS may be limited, the presence of the hydrazine pharmacophore mandates that we apply the Precautionary Principle .
In drug discovery workflows, hydrazine derivatives are statistically likely to be:
Genotoxic/Carcinogenic: Hydrazines are well-documented alkylating agents.
Skin Sensitizers: High potential for contact dermatitis.
Unstable: Susceptible to air oxidation and potentially shock-sensitive if dehydrated or metal-contaminated.
Core Directive: Handle this substance with the assumption that it is an acute toxin and a sensitizer .[1]
Functional Group Hazard Analysis (The "Why")
To understand the PPE requirements, we must deconstruct the molecule’s reactivity profile.
Functional Group
Associated Hazard
Operational Implication
Hydrazine (-NHNH₂)
High Toxicity / Instability Known hepatotoxin and potential carcinogen.[2] Reducing agent that reacts violently with oxidizers.
Zero-Skin-Contact Policy. Requires high-impermeability gloves. Waste must never mix with bleach/oxidizers unless part of a controlled destruction protocol.
Bromopyridine Ring
Irritant / Bioaccumulation Halogenated heterocycles are often mucous membrane irritants and resist metabolic breakdown.
Respiratory Protection. Dust control is critical. Inhalation can lead to delayed pulmonary edema or severe upper respiratory irritation.
Solid State
Electrostatic Charge Fine heteroaromatic powders often accumulate static, leading to "fly-away" dust during weighing.
Containment. Use anti-static guns and weigh inside a localized exhaust enclosure or fume hood.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix defines the Minimum Acceptable Protection (MAP) for this specific compound.
Worn over the Laminate glove. Provides grip and protects the expensive inner glove from gross contamination.
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
Engineering controls are primary. If working outside a hood (e.g., spill cleanup), a P100/OV respirator is mandatory.
Body
Tyvek® Lab Coat / Sleeves
Standard cotton coats absorb liquids/dust. Tyvek provides a non-porous barrier against hydrazine dusts.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for fine powders that act as sensitizers. Goggles seal the orbital area.
Operational Workflow: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
Verify Airflow: Ensure Fume Hood is operating at 0.5 m/s (100 fpm) face velocity.
Static Control: Place an ionizing bar or anti-static gun inside the hood. Hydrazine derivatives are often "sticky" powders.
Decontamination Prep: Prepare a 10% Sodium Hypochlorite (Bleach) solution or a commercial hydrazine neutralizer, but keep it segregated from the main work area to prevent accidental mixing.
Phase 2: Weighing & Transfer
Objective: Eliminate aerosolization.
Double Glove: Don Silver Shield® liners, then standard Nitrile gloves. Tape the cuff of the Tyvek coat over the outer glove.
Tare External: Tare your receiving flask/vial before bringing it into the hood to minimize balance contamination.
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.
Seal: Wipe the threads of the stock bottle with a dry Kimwipe (dispose as haz-waste) before recapping to prevent formation of shock-sensitive crystals in the threads.
Phase 3: Reaction Setup
Objective: Control Exotherms.
Solvent Addition: Add solvent slowly. Hydrazines are basic; reaction with acidic solvents or electrophiles can be exothermic.
Inerting: Purge headspace with Nitrogen/Argon. Hydrazines can form peroxides or oxidize to azo compounds in air.
Visualized Workflows
Handling Logic Flow
This diagram illustrates the decision-making process for safe handling.
Figure 1: Operational logic flow ensuring all safety barriers are active before chemical manipulation.
Emergency Response: Spill Logic
Hydrazine spills require a specific neutralization logic to avoid creating a secondary toxic gas cloud.
Figure 2: Emergency response workflow emphasizing containment and specific neutralization.
Waste Management & Disposal
Critical Warning: Never mix hydrazine waste with oxidizing acids (Nitric, Perchloric) or standard organic waste containing peroxides.
Segregation: Dedicate a specific waste stream labeled: "Toxic - Hydrazine Derivative - Basic Organic."
Container: Use HDPE (High-Density Polyethylene) containers. Avoid metal cans (catalytic decomposition risk).
Neutralization (Only if required by local HSE):
Dilute the waste to <5%.
Slowly add 5% Sodium Hypochlorite (Bleach) in an ice bath.
Note: This generates Nitrogen gas and heat. Ensure venting.
Preferred Method: Send for commercial incineration without on-site treatment to minimize operator risk.
References & Authority
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] "Working with Chemicals of Special Concern (Hydrazines)."[1] National Academies Press, 2011.
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). "Personal Protective Equipment in Laboratories."[4][5]
PubChem. Hydrazine Hazard Summary & GHS Classification. National Library of Medicine.
University of California, San Diego (UCSD). Standard Operating Procedure: Hydrazine and Hydrazine Dilutions.